molecular formula C18H10Cl4F3N3O4 B2419740 4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-26-1

4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2419740
CAS No.: 318959-26-1
M. Wt: 531.09
InChI Key: MHBGYBDLMIJGDF-UHFFFAOYSA-N
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Description

4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C18H10Cl4F3N3O4 and its molecular weight is 531.09. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl4F3N3O4/c1-27-17(32-14-3-2-8(19)4-11(14)21)10(16(26-27)18(23,24)25)7-31-15-12(22)5-9(20)6-13(15)28(29)30/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBGYBDLMIJGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl4F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Chemical Formula : C16H13Cl4N3O3F
  • Molecular Weight : 421.10 g/mol
  • IUPAC Name : 4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

This compound features multiple halogen substitutions and a trifluoromethyl group, which are known to influence its biological properties.

Biological Activity Overview

Research on this compound indicates several potential biological activities:

1. Antiparasitic Activity

Studies have shown that pyrazole derivatives exhibit significant antiparasitic activity. For example, compounds with trifluoromethyl groups have been synthesized and evaluated against Leishmania and Trypanosoma species, showing promising results. The presence of bulky substituents at specific positions on the phenyl ring enhances their efficacy against these pathogens .

2. Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound has similarities with other pyrazole derivatives that have been identified as selective COX-2 inhibitors, which are crucial in managing inflammation and pain .

3. Anticancer Potential

Recent investigations into the anticancer potential of pyrazole derivatives suggest that they may inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle regulation. The specific activity of the compound against different cancer cell lines remains an area for further exploration.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring:

Substituent PositionType of SubstituentEffect on Activity
3TrifluoromethylIncreases lipophilicity and potency
4DichlorophenoxyEnhances antiparasitic effects
5NitrophenoxyContributes to anti-inflammatory action

These findings suggest that careful modification of substituents can lead to enhanced biological activity.

Case Studies

Several case studies provide insights into the effectiveness of pyrazole derivatives:

  • Antileishmanial Activity : A study demonstrated that a series of trifluoromethylated pyrazoles exhibited potent antileishmanial activity against Leishmania amazonensis, with some compounds showing IC50 values in the low micromolar range .
  • Anti-inflammatory Studies : Research on similar compounds highlighted their potential as selective COX-2 inhibitors, where modifications led to improved selectivity and reduced side effects compared to traditional NSAIDs .
  • Anticancer Research : Experimental data indicated that certain pyrazole derivatives could induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy development.

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